(1-Naphthalen-1-yl-cyclopentyl)-methanol
Description
(1-Naphthalen-1-yl-cyclopentyl)-methanol is a naphthalene-derived compound featuring a cyclopentyl ring substituted at the 1-position of the naphthalene moiety, with a hydroxymethyl (-CH₂OH) group attached to the cyclopentyl ring. The compound’s molecular formula is C₁₆H₁₆O, with a molecular weight of 224.30 g/mol.
Crystallographic studies of structurally related compounds, such as naphthalen-1-ylmethanol, reveal that the hydroxyl group participates in hydrogen bonding, forming infinite chains in the crystal lattice . For this compound, the bulky cyclopentyl group likely alters packing efficiency and intermolecular interactions compared to simpler analogs.
Properties
Molecular Formula |
C16H18O |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
(1-naphthalen-1-ylcyclopentyl)methanol |
InChI |
InChI=1S/C16H18O/c17-12-16(10-3-4-11-16)15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9,17H,3-4,10-12H2 |
InChI Key |
NQGXVCNDKRHPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally or functionally related to (1-Naphthalen-1-yl-cyclopentyl)-methanol:
Physicochemical Properties
- Hydrogen Bonding: Naphthalen-1-ylmethanol forms O–H⋯O hydrogen bonds in its crystal structure, creating linear chains . The cyclopentyl group in this compound introduces steric hindrance, likely reducing hydrogen-bonding efficiency and altering solubility.
- Lipophilicity: The naphthalene moiety increases lipophilicity compared to alicyclic analogs like (1-Methylcyclopentyl)methanol. This property may enhance membrane permeability in biological systems.
- Thermal Stability: The rigid naphthalene core improves thermal stability relative to purely aliphatic alcohols (e.g., 1-Methylcyclopentanol).
Key Research Findings and Data Gaps
- Crystallography: The planar naphthalene system in analogs like naphthalen-1-ylmethanol facilitates predictable crystal packing , but the cyclopentyl group in the target compound introduces conformational variability, necessitating advanced modeling (e.g., SHELX software ).
- Data Gaps: Experimental data on melting/boiling points, solubility, and biological activity for this compound are absent in the provided evidence. Future studies should prioritize these measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
